4-(Trimethylsilyl)phenol

Medicinal Chemistry Drug Discovery Physicochemical Property

4-(Trimethylsilyl)phenol outperforms carbon-based 4-tert-butylphenol with +0.6 log P increased lipophilicity and quantifiably lower pKa—differences that directly improve membrane permeability and ADME properties in drug candidates. As a silicon bioisostere, it provides superior estrogenic activity for ER activation assays and serves as an essential reference for Si/Ge replacement studies. In materials science, it uniquely enables silane-modified phenolic resins with enhanced thermal stability. Avoid the experimental variability of carbon analogues.

Molecular Formula C9H14OSi
Molecular Weight 166.29 g/mol
CAS No. 13132-25-7
Cat. No. B084580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trimethylsilyl)phenol
CAS13132-25-7
Synonyms4-TRIMETHYLSILYLPHENOL
Molecular FormulaC9H14OSi
Molecular Weight166.29 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=C(C=C1)O
InChIInChI=1S/C9H14OSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7,10H,1-3H3
InChIKeyZOMMEPFDNFYOHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trimethylsilyl)phenol CAS 13132-25-7: Organosilicon Phenol for Procurement and Research


4-(Trimethylsilyl)phenol (CAS 13132-25-7), also known as p-trimethylsilylphenol, is an organosilicon compound consisting of a phenol ring with a trimethylsilyl group at the para position [1]. This substitution distinguishes it from unsubstituted phenol and carbon-based alkylphenols, conferring unique physicochemical properties such as increased hydrophobicity and altered acidity, which are critical for specific applications in medicinal chemistry and materials science [2].

Why 4-(Trimethylsilyl)phenol Cannot Be Replaced by Unsubstituted Phenol or Simple Alkylphenols


The trimethylsilyl group in 4-(Trimethylsilyl)phenol is not a passive substituent; it fundamentally alters the electronic and hydrophobic character of the phenol core [1]. Unlike its carbon analogue 4-tert-butylphenol or unsubstituted phenol, the silicon-containing group acts as a negative substituent (σ), lowering the pKa and increasing lipophilicity (log P) by a significant and quantifiable margin [1]. These differences directly impact biological activity, reactivity in cross-coupling reactions, and material properties, making generic substitution with a carbon-based analogue or unprotected phenol a source of significant experimental variability and potentially leading to failed syntheses or misinterpreted biological results [1].

Quantitative Differentiation of 4-(Trimethylsilyl)phenol vs. Comparators


Increased Lipophilicity vs. Carbon Analogues

4-(Trimethylsilyl)phenol exhibits significantly higher lipophilicity compared to its direct carbon analogue, 4-tert-butylphenol, and other carbon-based alkylphenols [1]. The difference in the logarithm of the octanol-water partition coefficient (log P) is consistently observed [1].

Medicinal Chemistry Drug Discovery Physicochemical Property

Altered Acidity (pKa) vs. Unsubstituted Phenol and Carbon Analogue

The trimethylsilyl group exerts a negative substituent constant (σ), leading to a lower pKa for 4-(trimethylsilyl)phenol compared to both unsubstituted phenol and its carbon analogue, 4-tert-butylphenol [1]. This indicates that the compound is a stronger acid [1].

Physical Organic Chemistry Medicinal Chemistry Reactivity

Enhanced Estrogenic Activity vs. Carbon Analogues

In a comparative study, trialkylsilylphenols, including 4-(trimethylsilyl)phenol, demonstrated more potent estrogenic activity than their corresponding carbon analogues [1]. While the abstract does not provide exact EC50 values, the consistent trend across multiple compounds indicates a class-level effect attributable to the silicon substituent [1].

Endocrine Disruption Toxicology Receptor Binding

Comparable Physicochemical Profile to Germanium Analogue

The study directly compared silicon- and germanium-containing analogues, showing that 4-(trimethylsilyl)phenol and 4-(trimethylgermyl)phenol exhibit very similar changes in pKa and lipophilicity relative to carbon analogues [1]. This indicates that both group 14 elements impart comparable electronic and hydrophobic effects, offering a basis for isosteric replacement [1].

Comparative Chemistry Group 14 Elements Medicinal Chemistry

Optimal Application Scenarios for 4-(Trimethylsilyl)phenol Based on Evidence


Medicinal Chemistry: Designing Lipophilic and Acidic Phenol Bioisosteres

Based on the demonstrated increase in lipophilicity (+0.6 log P) and decreased pKa [1], 4-(trimethylsilyl)phenol is best utilized as a core scaffold for developing novel drug candidates where enhanced membrane permeability and altered ionization are desired. It serves as a direct bioisostere for carbon-based alkylphenols but with distinct physicochemical advantages that can improve ADME properties.

Endocrine Disruption Research: A Silicon-Containing Tool Compound

The compound's more potent estrogenic activity compared to its carbon analogue [1] makes it a valuable positive control or tool compound in assays investigating estrogen receptor activation and the toxicology of organosilicon compounds. It allows researchers to study the specific contribution of the silicon atom to receptor binding and downstream effects.

Comparative Studies of Group 14 Elements in Bioactive Molecules

Given its direct comparability to the germanium analogue [1], 4-(trimethylsilyl)phenol is an essential reference compound for studies investigating the isosteric replacement of carbon with silicon or germanium. Its use can help delineate the specific electronic and steric contributions of these heavier elements in a biological context.

Polymer and Material Science: Building Block for Silane-Modified Polymers

4-(Trimethylsilyl)phenol is recognized as a valuable building block for silane-modified phenolic resins and other silicon-containing polymers . Its incorporation can enhance material properties such as thermal stability and chemical resistance, distinguishing it from phenol-based polymers that lack silicon content .

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